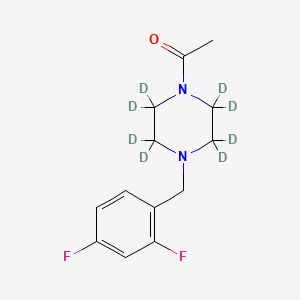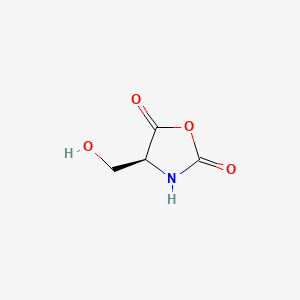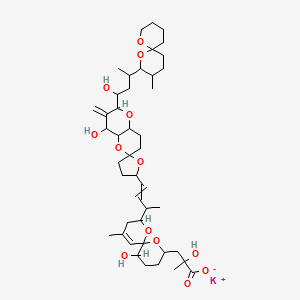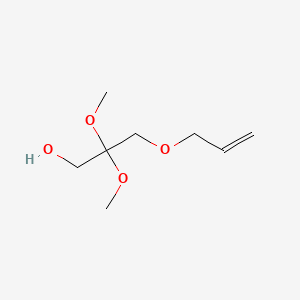
N4-Methyl Sulfadoxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-Methyl Sulfadoxine is a derivative of sulfadoxine, which belongs to the class of sulfonamide drugs. Sulfonamides are synthetic antimicrobial agents that have been widely used to treat bacterial infections. This compound is characterized by the presence of a methyl group attached to the nitrogen atom at the fourth position of the sulfadoxine molecule. This modification enhances its pharmacological properties, making it a valuable compound in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N4-Methyl Sulfadoxine involves several steps, starting with the preparation of the core sulfadoxine structure. The key steps include:
Nitration and Reduction: The initial step involves the nitration of aniline to form nitroaniline, followed by reduction to produce the corresponding amine.
Sulfonation: The amine is then subjected to sulfonation using sulfuric acid to form sulfanilamide.
Methylation: The final step involves the methylation of the nitrogen atom at the fourth position using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: N4-Methyl Sulfadoxine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N4-Methyl Sulfadoxine has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry and as a reagent in organic synthesis.
Biology: this compound is studied for its antimicrobial properties and its interactions with biological macromolecules.
Medicine: It is investigated for its potential use in treating bacterial infections and as a component of combination therapies for malaria.
Industry: The compound is used in the development of new pharmaceuticals and as a standard for quality control in drug manufacturing.
Wirkmechanismus
N4-Methyl Sulfadoxine exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. Folic acid is crucial for DNA synthesis and cell division. By blocking this enzyme, this compound disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness: N4-Methyl Sulfadoxine is unique due to the presence of the methyl group at the fourth position, which enhances its pharmacokinetic properties and reduces the likelihood of resistance development compared to other sulfonamides.
Eigenschaften
CAS-Nummer |
1346603-39-1 |
|---|---|
Molekularformel |
C13H16N4O4S |
Molekulargewicht |
324.355 |
IUPAC-Name |
N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C13H16N4O4S/c1-14-9-4-6-10(7-5-9)22(18,19)17-12-11(20-2)13(21-3)16-8-15-12/h4-8,14H,1-3H3,(H,15,16,17) |
InChI-Schlüssel |
OTCLFKJHHXFXLY-UHFFFAOYSA-N |
SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


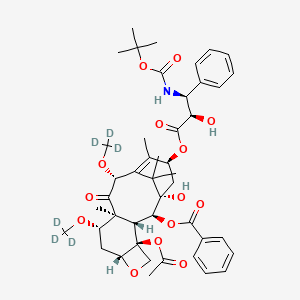
![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)
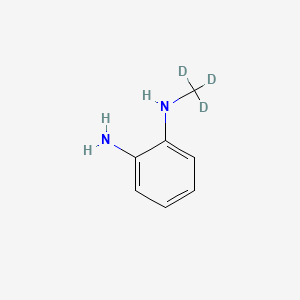
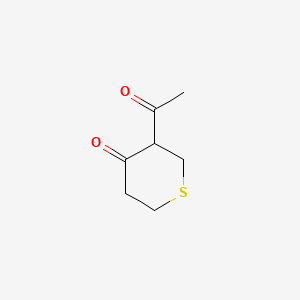
![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)

